Gracilamide B
説明
Gracilamide B is a naturally occurring ceramide first isolated from the marine sponge Grayella cyatophora and later identified in Oceanapia sp. . It has also been detected in the red macroalga Gracilaria asiatica and, more recently, in the microalga Porphyridium purpureum, marking its presence across diverse marine organisms . Structurally, Gracilamide B is characterized by a (2S,3S,4R)-configured ceramide backbone, comprising a 2-hydroxytetracosanoylamino group and a 1,3,4-hexadecanetriol moiety . Its stereochemical and spectroscopic properties align with synthetic and other natural ceramides, making it a subject of comparative studies in marine natural product chemistry.
特性
分子式 |
C43H85NO5 |
|---|---|
分子量 |
696.1 g/mol |
IUPAC名 |
(2R)-10-(2-butylcyclopropyl)-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyhexacosan-2-yl]decanamide |
InChI |
InChI=1S/C43H85NO5/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-29-33-40(46)42(48)39(36-45)44-43(49)41(47)34-30-27-24-23-25-28-32-38-35-37(38)31-6-4-2/h37-42,45-48H,3-36H2,1-2H3,(H,44,49)/t37?,38?,39-,40+,41+,42-/m0/s1 |
InChIキー |
IMLLASGEPYOFKY-LHBUORQKSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)[C@@H](CCCCCCCCC1CC1CCCC)O)O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(C(CO)NC(=O)C(CCCCCCCCC1CC1CCCC)O)O)O |
同義語 |
gracilamide B |
製品の起源 |
United States |
類似化合物との比較
Structural and Stereochemical Similarities
Gracilamide B shares its absolute configuration (2S,3S,4R) with synthetic ceramides and related natural analogs. Key comparisons include:
Key Observations :
- Stereochemical Consistency : The 2S,3S,4R configuration is conserved across Gracilamide B, its synthetic counterpart, and ceramides from related sponges, confirming structural homology .
- NMR Shifts: Minor solvent-dependent variations exist (e.g., H-2 δ4.15 in CDCl₃ vs. δ4.29 in C₅D₅N), but correlations via COSY and HMBC analyses validate the proposed structures .
Q & A
Basic Research Questions
Q. How to formulate a research question on Gracilamide B that addresses existing literature gaps?
- Methodology :
Conduct a systematic literature review using databases (e.g., PubMed, SciFinder, Web of Science) to map existing studies on Gracilamide B’s chemical properties, synthesis, or bioactivity .
Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPICE (Setting, Perspective, Intervention, Comparison, Evaluation) to structure the question .
Validate the gap by cross-referencing review articles and identifying understudied areas (e.g., mechanisms of action, structural analogs) .
- Example :
- Weak: "What is Gracilamide B?"
- Strong: "How does the stereochemistry of Gracilamide B influence its interaction with cytochrome P450 enzymes?"
Q. What are the standard analytical techniques for characterizing Gracilamide B?
- Methodology :
Structural Elucidation : Use NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) to confirm molecular identity .
Purity Assessment : Employ HPLC with UV/Vis or diode-array detection (DAD) to quantify impurities .
Crystallography : Single-crystal X-ray diffraction for absolute configuration determination .
- Table 1 : Common Analytical Techniques
| Technique | Purpose | Key Parameters |
|---|---|---|
| NMR | Structural confirmation | Chemical shifts, coupling constants |
| HPLC | Purity analysis | Retention time, peak area |
| HR-MS | Molecular weight verification | m/z ratio, isotopic pattern |
Q. How to design a reproducible synthesis protocol for Gracilamide B?
- Methodology :
Document reaction conditions (solvent, temperature, catalysts) in detail .
Include step-by-step purification methods (e.g., column chromatography, recrystallization) .
Validate reproducibility through triplicate experiments and comparative yield analysis .
Advanced Research Questions
Q. What strategies optimize the synthesis of Gracilamide B to improve yield and purity?
- Methodology :
Design of Experiments (DoE) : Apply response surface methodology (RSM) to identify optimal reaction parameters (e.g., temperature, molar ratios) .
Catalyst Screening : Test chiral catalysts or enzymatic systems to enhance stereoselectivity .
In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Q. How to resolve contradictions in reported pharmacological activities of Gracilamide B?
- Methodology :
Meta-analysis : Aggregate data from in vitro and in vivo studies to assess dose-response consistency .
Assay Validation : Replicate conflicting experiments under standardized conditions (e.g., cell lines, solvent controls) .
Mechanistic Studies : Use siRNA knockdown or CRISPR-edited models to isolate target pathways .
Q. What computational methods predict Gracilamide B’s molecular targets and mechanisms?
- Methodology :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with potential targets (e.g., kinases, GPCRs) .
Molecular Dynamics (MD) : Run 100-ns simulations to evaluate binding stability in physiological conditions .
QSAR Modeling : Develop quantitative structure-activity relationship models to correlate substituent effects with bioactivity .
Q. How to integrate multi-omics data to elucidate Gracilamide B’s mode of action?
- Methodology :
Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes .
Metabolomics : Use LC-MS/MS to profile metabolic shifts (e.g., TCA cycle intermediates) .
Pathway Enrichment : Apply tools like Ingenuity Pathway Analysis (IPA) to map interactions across omics datasets .
Methodological Frameworks
Table 2 : Steps for Systematic Reviews on Gracilamide B
| Step | Action | Tools/Resources |
|---|---|---|
| 1 | Define scope | PRISMA checklist |
| 2 | Search grey literature | OpenGrey, ProQuest Dissertations |
| 3 | Risk of bias assessment | Cochrane RoB Tool |
| 4 | Data synthesis | RevMan, GRADEpro |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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